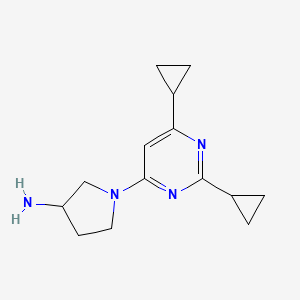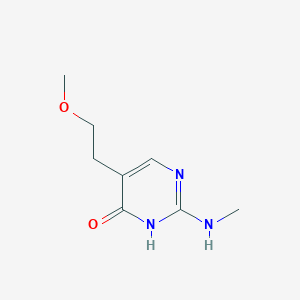![molecular formula C15H13ClN2O3S B11788627 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)
6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3-Chlor-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch die Reaktion von α-Halogenketonen mit Thioharnstoff unter basischen Bedingungen synthetisiert werden.
Bildung des Imidazolrings: Der Imidazolring kann durch die Cyclisierung von α-Halogenketonen mit Formamid oder Ammoniumacetat gebildet werden.
Kopplung der Ringe: Die Thiazol- und Imidazolringe werden dann durch eine Cyclisierungsreaktion unter Einbeziehung geeigneter Zwischenprodukte miteinander verschmolzen.
Einführung von Substituenten: Die Chlor- und Methoxygruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt, während die Carbonsäuregruppe durch Carboxylierungsreaktionen eingeführt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können an der Chlorgruppe auftreten und diese in eine Hydroxylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorgruppe, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Produkte umfassen 6-(3-Chlor-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbaldehyd und 6-(3-Chlor-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure.
Reduktion: Produkte umfassen 6-(3-Hydroxy-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure.
Substitution: Verschiedene Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der Biologie wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebs-Eigenschaften. Sie dient als Leitverbindung für die Entwicklung neuer Medikamente.
Medizin
In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie
In der Industrie wird die Verbindung bei der Entwicklung neuer Materialien eingesetzt, darunter Polymere und Beschichtungen. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene industrielle Anwendungen geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(3-Chlor-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zur Hemmung der Enzymaktivität oder zur Aktivierung von Signalwegen führen, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(4-Bromphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure
- 6-(3-Methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure
- 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure
Einzigartigkeit
Die Einzigartigkeit von 6-(3-Chlor-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazol-2-carbonsäure liegt in ihren spezifischen Substituenten, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Chlor- und Methoxygruppen erhöht ihre Reaktivität und ihre potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C15H13ClN2O3S |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
6-(3-chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3S/c1-7-12(9-4-5-11(21-3)10(16)6-9)17-15-18(7)8(2)13(22-15)14(19)20/h4-6H,1-3H3,(H,19,20) |
InChI-Schlüssel |
OQTSKIDDOAGWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)











![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)
